Cas no 16798-45-1 (Diethyl 2-benzamidomalonate)
Diethyl 2-benzamidomalonate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 2-benzamidomalonate
- Benzamidomalonic acid diethyl ester
- DIETHYL BENZAMIDOMALONATE
- [(phenylamino)carbonyl]-propanedioic acid,diethyl ester
- Dicarbaethoxyessigsaeure-anilid
- diethyl (N-phenylaminocarbonyl)malonate
- diethyl phenylcarbamoylmalonate
- DIETHYL-N-BENZOYLAMINO MALONATE
- Methan-tricarbonsaeure-diaethylester-anilid
- phenylcarbamoyl-malonic acid diethyl ester
- Phenylcarbamoyl-malonsaeure-diaethylester
- LABOTEST-BB LT00455018
- Diethyl benzamidomalonate, 98+%
- NSC 121984
- diethyl 2-benzoylaminomalonate
- Propanedioic acid, (benzoylamino)-, diethyl ester
- 96-86-6
- AS-59243
- DIETHYL 2-(BENZOYLAMINO)PROPANEDIOATE
- N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid
- AKOS005206817
- NSC 80
- diethyl 2-benzamidopropanedioate
- AB-131/40897079
- NS00041198
- 1,3-diethyl 2-(phenylformamido)propanedioate
- AB00694305-03
- EN300-43890
- EINECS 202-540-4
- DTXSID80914696
- Ethyl benzaminomalonate
- NSC-121984
- Z169860246
- NSC121984
- MFCD00015160
- 16798-45-1
- NCGC00324416-01
- CS-0299198
- J-010419
- Diethyl benzoylaminomalonate
- Diethyl 2-(benzoylamino)malonate
- NSC80
- SCHEMBL5784044
- Benzamidomalonic acid, diethyl ester
- NSC-80
- Diethyl2-benzamidomalonate
- Diethyl 2-(benzoylamino)malonate #
- DB-255586
- DB-043726
-
- MDL: MFCD00015160
- Inchi: 1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)
- InChI Key: NMSZTQWZINJIMY-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(=O)OCC)NC(C1C=CC=CC=1)=O)=O
- BRN: 2817007
Computed Properties
- Exact Mass: 279.11100
- Monoisotopic Mass: 279.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.5
- Topological Polar Surface Area: 81.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.182
- Melting Point: 60-61°C
- Boiling Point: 452.9°Cat760mmHg
- Flash Point: 227.7°C
- PSA: 81.70000
- LogP: 1.30210
- Solubility: Not determined
Diethyl 2-benzamidomalonate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Diethyl 2-benzamidomalonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PX509-1g |
Diethyl benzamidomalonate |
16798-45-1 | 98% | 1g |
¥273.0 | 2022-02-28 | |
| Alichem | A019143786-25g |
Diethyl 2-benzamidomalonate |
16798-45-1 | 98% | 25g |
400.00 USD | 2021-06-16 | |
| eNovation Chemicals LLC | D763403-5g |
Diethyl 2-benzamidomalonate |
16798-45-1 | 98+% | 5g |
$210 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02371-5g |
Diethyl benzamidomalonate, 98+% |
16798-45-1 | 98+% | 5g |
¥1238.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02371-25g |
Diethyl benzamidomalonate, 98+% |
16798-45-1 | 98+% | 25g |
¥4785.00 | 2023-03-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-268900-5 g |
Diethyl benzamidomalonate, |
16798-45-1 | 5g |
¥1,023.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-268900-5g |
Diethyl benzamidomalonate, |
16798-45-1 | 5g |
¥1023.00 | 2023-09-05 | ||
| abcr | AB115873-1g |
Diethyl benzamidomalonate, 95%; . |
16798-45-1 | 95% | 1g |
€127.00 | 2024-04-19 |
Diethyl 2-benzamidomalonate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on Diethyl 2-benzamidomalonate
Introduction to Diethyl 2-benzamidomalonate (CAS No. 16798-45-1)
Diethyl 2-benzamidomalonate, with the chemical formula C12H13NO4, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 16798-45-1, has garnered attention due to its versatile applications in the synthesis of bioactive molecules. Its structural features, combining a malonate moiety with a benzamido group, make it a valuable building block for the development of novel therapeutic agents.
The malonate group in Diethyl 2-benzamidomalonate contributes to its reactivity, enabling it to participate in various condensation reactions, such as Knoevenagel and Michael additions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The benzamido group, on the other hand, introduces a polar and hydrogen-bonding capability, enhancing the compound's solubility and interaction with biological targets.
In recent years, Diethyl 2-benzamidomalonate has been explored in the context of drug discovery and development. Its ability to serve as a precursor for heterocyclic compounds has made it a focal point in medicinal chemistry research. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The benzamido moiety, in particular, has been shown to modulate enzyme activity by serving as a hinge-binding element.
Advances in synthetic methodologies have further expanded the utility of Diethyl 2-benzamidomalonate. Modern techniques, such as asymmetric catalysis and flow chemistry, have enabled the efficient preparation of enantiomerically pure derivatives. These advancements are particularly important in pharmaceuticals, where chirality often dictates the efficacy and safety of a drug. The ability to produce enantiomerically enriched forms of Diethyl 2-benzamidomalonate derivatives has opened new avenues for developing targeted therapies.
The role of Diethyl 2-benzamidomalonate in biocatalysis is another emerging area of interest. Enzymes such as transaminases and lipases have been employed to functionalize this compound, leading to novel scaffolds with potential biological activity. These biocatalytic approaches align with the growing trend toward green chemistry, reducing the environmental impact of synthetic processes. The use of renewable resources and mild reaction conditions enhances sustainability while maintaining high yields and selectivity.
Recent studies have also highlighted the importance of Diethyl 2-benzamidomalonate in material science applications. Its ability to form coordination complexes with metal ions has been exploited in the development of catalysts and sensors. These materials exhibit unique properties that make them suitable for applications ranging from organic synthesis to environmental monitoring. The tunability of the benzamido group allows for fine adjustments in electronic and steric properties, enabling the design of materials with specific functionalities.
The pharmaceutical industry continues to leverage Diethyl 2-benzamidomalonate for its role as a key intermediate in drug development pipelines. Its structural versatility allows for the creation of diverse molecular architectures, which can be tailored to interact with specific biological pathways. For example, modifications to the malonate group can introduce acid-base properties that influence drug absorption and distribution, while alterations to the benzamido moiety can enhance binding affinity to target proteins.
In conclusion, Diethyl 2-benzamidomalonate (CAS No. 16798-45-1) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical chemistry, and material science. Its unique structural features enable it to serve as a versatile building block for bioactive molecules, catalysts, and functional materials. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.
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